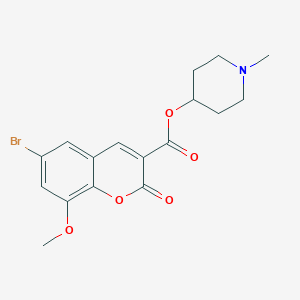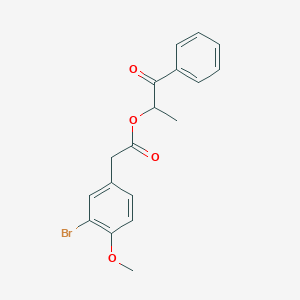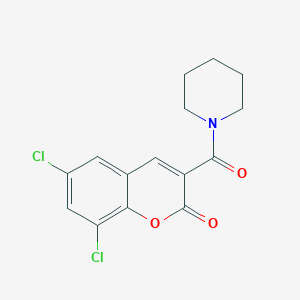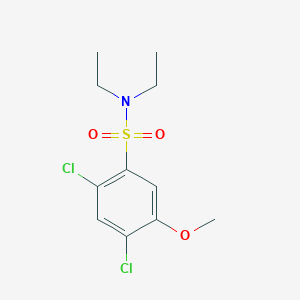![molecular formula C24H26N2O2S B288819 1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine](/img/structure/B288819.png)
1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine, also known as BPIP, is a chemical compound that has been widely studied for its potential therapeutic applications. BPIP is a piperazine derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and neuroprotective effects. In
Scientific Research Applications
1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine has been studied for its potential therapeutic applications in various fields of medicine. In oncology, 1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, 1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine has been shown to protect neurons from oxidative stress and reduce inflammation in the brain, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine has also been studied for its anti-inflammatory effects in the treatment of rheumatoid arthritis.
Mechanism of Action
The mechanism of action of 1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine involves its ability to modulate various signaling pathways in cells. 1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and tumorigenesis. 1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the cellular response to oxidative stress.
Biochemical and Physiological Effects:
1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine can inhibit the proliferation of cancer cells and induce apoptosis. 1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, 1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine has been shown to protect neurons from oxidative stress and reduce the deposition of amyloid-beta in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine in lab experiments is its high potency and selectivity for its target enzymes and pathways. 1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine has also been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. However, one limitation of using 1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for further research on 1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine. One area of interest is the development of 1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the elucidation of the molecular mechanisms underlying the anti-inflammatory and neuroprotective effects of 1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine. Additionally, further studies are needed to determine the optimal dosage and administration route of 1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine for therapeutic use.
Synthesis Methods
The synthesis of 1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine involves the reaction of 1,1'-biphenyl-4-sulfonyl chloride with 4-(2,5-dimethylphenyl)piperazine in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine as a white solid. The purity of the synthesized compound can be confirmed using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
properties
Product Name |
1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine |
|---|---|
Molecular Formula |
C24H26N2O2S |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)-4-(4-phenylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C24H26N2O2S/c1-19-8-9-20(2)24(18-19)25-14-16-26(17-15-25)29(27,28)23-12-10-22(11-13-23)21-6-4-3-5-7-21/h3-13,18H,14-17H2,1-2H3 |
InChI Key |
GDOGRYNACTZQKW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288736.png)
![4-[(3,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288737.png)
![6-bromo-3-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B288739.png)



![(3,4-Dimethoxyphenyl)[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B288755.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-6-bromo-8-methoxy-2H-chromen-2-one](/img/structure/B288756.png)
![1-({4'-[(2,6-Dimethyl-1-piperidinyl)sulfonyl][1,1'-biphenyl]-4-yl}sulfonyl)-2,6-dimethylpiperidine](/img/structure/B288758.png)
![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(3-chloro-4-methylphenyl)piperazine](/img/structure/B288761.png)
![2,6-Dichloro-3-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B288762.png)

![2,4-Dichloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B288764.png)
